2-(Phenylhydrazono)-propanedioyl dichloride
Description
Properties
IUPAC Name |
2-(phenylhydrazinylidene)propanedioyl dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O2/c10-8(14)7(9(11)15)13-12-6-4-2-1-3-5-6/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVARZUUKZACNGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Synthesis from Ketomalonic Acid
The most well-documented method for preparing 2-(phenylhydrazono)-propanedioyl dichloride involves a two-step process starting from ketomalonic acid (Scheme 1).
Step 1: Formation of Phenylhydrazone Intermediate
Ketomalonic acid reacts with phenylhydrazine in an acidic medium to form 2-(phenylhydrazono)-propanedioic acid. This condensation reaction occurs via nucleophilic attack of the phenylhydrazine on the carbonyl groups of ketomalonic acid, followed by dehydration.
Step 2: Chlorination with Thionyl Chloride
The diacid intermediate is treated with excess thionyl chloride (SOCl₂) under reflux conditions. Thionyl chloride replaces the hydroxyl (-OH) groups of the carboxylic acid with chlorine atoms, yielding the dichloride product. The reaction is exothermic and requires careful temperature control (40–45°C) to avoid side reactions such as the formation of carbon suboxide, which occurs with stronger chlorinating agents like phosphorus pentachloride.
Key Reaction Conditions
Alternative Routes and Comparative Analysis
While the ketomalonic acid route is predominant, alternative pathways involving dialkyl malonates have been explored but are less efficient. For example, monoalkyl malonic acids (e.g., monomethyl malonic acid) can be chlorinated using SOCl₂, but this method introduces additional steps (saponification, hydrolysis) and reduces overall yield.
Table 1: Comparison of Chlorination Methods
| Parameter | Solvent-Based (Methylene Chloride) | Solvent-Free |
|---|---|---|
| Conversion Efficiency | 78.67% (methyl), 84.39% (ethyl) | 93.08–98.23% |
| Reaction Exotherm | Controlled by solvent | Moderate |
| Isolation Complexity | Requires solvent distillation | Simplified |
| Environmental Impact | Higher (solvent waste) | Lower |
Data adapted from kinetic studies on monoalkyl malonyl chloride synthesis.
Optimization of Chlorination Conditions
Role of Thionyl Chloride
Thionyl chloride is the preferred chlorinating agent due to its ability to produce gaseous byproducts (HCl and SO₂), which are easily removed via scrubbing. Excess SOCl₂ can be recovered through distillation, enhancing the sustainability of the process.
Critical Factors
Solvent-Free Synthesis
Recent advances emphasize solvent-free protocols to align with green chemistry principles. Eliminating methylene chloride reduces toxicity and simplifies purification. For instance, solvent-free chlorination of 2-(phenylhydrazono)-propanedioic acid achieves 98% conversion compared to 84% in solvent-based systems.
Advantages
-
Higher Purity : Reduced solvent interference minimizes byproducts.
-
Cost Efficiency : Lower solvent consumption and waste disposal costs.
Analytical and Characterization Techniques
Monitoring Reaction Progress
Thin-layer chromatography (TLC) with hexane:ethyl acetate (50:50) mobile phase is employed to track reactant consumption. Calibration curves for monoalkyl malonic acids (Figure 1) enable quantitative analysis of intermediates.
Figure 1: Calibration Curve for Methyl Malonic Acid
(Note: A linear relationship between spot intensity and concentration validates reaction completion.)
Structural Confirmation
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NMR Spectroscopy : Characteristic peaks for phenylhydrazone protons (δ 7.2–7.8 ppm) and carbonyl chlorides (δ 170–175 ppm).
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Mass Spectrometry : Molecular ion peak at m/z 245.06 (C₉H₆Cl₂N₂O₂).
Industrial and Research Applications
The compound’s primary application lies in synthesizing benzodiazepine-based photoaffinity probes for studying G-protein-coupled receptors. Its dichloride groups enable facile conjugation with amines, while the phenylhydrazone moiety enhances stability under photolytic conditions .
Chemical Reactions Analysis
Types of Reactions
2-(Phenylhydrazono)-propanedioyl dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the hydrazone group to amines or other reduced forms.
Substitution: The dichloride groups can be substituted with other nucleophiles, such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, sodium methoxide, or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce amines, and substitution can result in various substituted hydrazones.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-(Phenylhydrazono)-propanedioyl dichloride typically involves the reaction of ketomalonic acid with phenylhydrazine derivatives. The compound is characterized by its dichloride functional groups, which enhance its reactivity and utility in further chemical transformations. The compound can be synthesized through various methods, including:
- Condensation Reactions : Combining phenylhydrazine with acyl chlorides or anhydrides.
- Hydrazone Formation : Reacting hydrazones with acid chlorides to yield the desired product.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, compounds derived from this hydrazone have demonstrated significant cytotoxic effects against various cancer cell lines, including:
- Triple-Negative Breast Cancer (MDA-MB-231)
- Melanoma (IGR39)
- Pancreatic Carcinoma (Panc-1)
- Prostate Cancer (PPC-1)
These studies employed MTT assays to evaluate cell viability, revealing that certain derivatives exhibit selective toxicity towards cancer cells compared to normal fibroblasts .
Synthesis of Functionalized Materials
This compound serves as a precursor for synthesizing various functionalized materials. Its ability to form stable complexes with metals allows for the development of novel coordination compounds. For example, it has been utilized in the preparation of:
- Metal Complexes : These complexes can exhibit unique electronic properties useful in catalysis and sensor applications.
- Polymeric Materials : Incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties.
Case Studies and Research Findings
Several case studies illustrate the diverse applications of this compound:
- Antitumor Activity : A study synthesized a series of hydrazone derivatives from this compound and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that certain derivatives had significant selectivity towards prostate cancer cells, suggesting potential for targeted therapy .
- Coordination Chemistry : Research involving the synthesis of dinuclear metal complexes using this compound as a ligand demonstrated enhanced catalytic activity in organic transformations, showcasing its utility in coordination chemistry .
- Thermodynamic Studies : Investigations into the solubility and thermodynamic properties of derivatives revealed insights into their behavior in pharmaceutical solvents, which is crucial for drug formulation processes .
Mechanism of Action
The mechanism of action of 2-(Phenylhydrazono)-propanedioyl dichloride involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may undergo metabolic transformations that generate reactive intermediates, contributing to its biological effects.
Comparison with Similar Compounds
2-Oxo-N-phenylpropanehydrazonoyl Chloride
- Molecular Formula : C₉H₉ClN₂O
- Molecular Weight : 196.634 g/mol
- Key Features: Contains a ketone (2-oxo) group and a single hydrazonoyl chloride moiety.
- Reactivity: Moderately reactive, primarily used in the synthesis of heterocyclic compounds. Unlike 2-(Phenylhydrazono)-propanedioyl dichloride, it lacks dual chloride groups, limiting its utility in sequential substitution reactions.
- Applications : Intermediate in pharmaceuticals and agrochemicals.
1,2-Dichloroethane
2-(Phenylhydrazono)malonic Acid
- Molecular Formula : C₉H₈N₂O₄
- Molecular Weight : 208.17 g/mol
- Key Features : Carboxylic acid derivative of the dichloride, synthesized via hydrolysis of its diethyl ester.
- Reactivity : Low compared to the dichloride due to the absence of acid chloride groups. Acts as a precursor in medicinal chemistry.
- Applications : Intermediate in antidiabetic drug synthesis (e.g., pioglitazone derivatives) .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Reactivity Profile | Key Applications |
|---|---|---|---|---|---|
| This compound | C₉H₆Cl₂N₂O₂ | ~245 (calculated) | Acid chloride, phenylhydrazone | High (dual acylation) | Pharmaceutical intermediates |
| 2-Oxo-N-phenylpropanehydrazonoyl chloride | C₉H₉ClN₂O | 196.63 | Ketone, hydrazonoyl chloride | Moderate (single substitution) | Heterocyclic synthesis |
| 1,2-Dichloroethane | C₂H₄Cl₂ | 98.96 | Alkyl dichloride | Low (solvent-like) | Industrial solvent |
| 2-(Phenylhydrazono)malonic acid | C₉H₈N₂O₄ | 208.17 | Carboxylic acid, phenylhydrazone | Low (precursor) | Medicinal chemistry precursors |
Research Findings and Key Differences
Stability and Tautomerism
- The phenylhydrazono group in the dichloride may participate in tautomerism, similar to 2-oxo-1,3-bis(phenylhydrazono) compounds (), though the dichloride’s electronic environment favors the hydrazone form over the azo tautomer.
Toxicity and Handling
- The dichloride’s moisture sensitivity requires anhydrous conditions, unlike the more stable 2-(Phenylhydrazono)malonic acid .
Biological Activity
Overview
2-(Phenylhydrazono)-propanedioyl dichloride, a hydrazone derivative, has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This compound is synthesized through the condensation of phenylhydrazine with malonic acid derivatives, followed by chlorination. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
- IUPAC Name : 2-(phenylhydrazinylidene)propanedioyl dichloride
- Molecular Formula : C9H6Cl2N2O2
- Molecular Weight : 235.06 g/mol
Synthesis
The synthesis typically involves:
- Condensation Reaction : Phenylhydrazine reacts with malonic acid or its derivatives.
- Chlorination : The resulting hydrazone is treated with thionyl chloride or phosphorus pentachloride to introduce the dichloride functionality.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In a study conducted by BenchChem, the compound was shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Antiviral Activity
The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through mechanisms involving the disruption of viral protein synthesis or interference with viral entry into host cells. However, detailed mechanisms remain under investigation, and further research is needed to elucidate these pathways.
Anticancer Potential
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound appears to exert cytotoxic effects by targeting specific enzymes involved in cell proliferation and survival. For instance, it may inhibit topoisomerases or other critical enzymes that facilitate DNA replication and repair.
The biological effects of this compound are attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to:
- Inhibition of Enzymatic Activity : By modifying active sites on enzymes.
- Induction of Reactive Intermediates : Metabolic transformations may generate reactive species that contribute to its biological effects.
Case Studies
- Antimicrobial Efficacy : A study highlighted the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of conventional antibiotics, indicating a promising alternative in treating resistant bacterial strains.
- Anticancer Activity : In another study focusing on various cancer cell lines (e.g., HeLa and MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.
Data Summary Table
| Biological Activity | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Antiviral | Inhibits viral replication; mechanisms under investigation | |
| Anticancer | Induces apoptosis in cancer cell lines; dose-dependent effects observed |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(phenylhydrazono)-propanedioyl dichloride, and how can purity be validated?
- Methodology : Use condensation reactions between phenylhydrazine derivatives and propanedioyl dichloride under anhydrous conditions. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) and confirm purity using HPLC (C18 column, acetonitrile/water gradient). Validate structural integrity via -NMR (acetone-d6, δ 6.50–7.65 ppm for aromatic protons) and EI-MS (m/z 574 for parent ion) .
- Critical Step : Maintain inert atmospheres (N) to prevent hydrolysis of dichloride groups .
Q. How does the stability of this compound vary under different storage conditions?
- Methodology : Conduct accelerated stability studies at 25°C/60% RH, 40°C/75% RH, and -20°C. Assess degradation via FTIR (loss of C=O stretch at 1740 cm) and quantify hydrolyzed byproducts (e.g., dicarboxylic acids) using LC-MS. Store in desiccated amber vials at -20°C to minimize moisture/light-induced decomposition .
Q. What spectroscopic techniques are most effective for characterizing phenylhydrazono derivatives?
- Methodology : Combine -NMR to confirm hydrazone C=N bonding (δ 150–160 ppm) and UV-Vis spectroscopy (λ 320–380 nm for conjugated π-systems). Use X-ray crystallography to resolve tautomeric equilibria in solid-state structures .
Advanced Research Questions
Q. How can computational tools predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodology : Apply density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states and calculate activation energies for reactions with amines/thiols. Validate predictions with kinetic studies (e.g., pseudo-first-order rate constants) .
- Data Interpretation : Compare computed LUMO maps (electron-deficient carbonyl carbons) with experimental regioselectivity data .
Q. What strategies resolve contradictions in reported biological activity data for phenylhydrazono derivatives?
- Methodology : Perform meta-analysis of existing studies, focusing on variables like assay conditions (e.g., pH, solvent polarity) and impurity profiles. Replicate key experiments under controlled conditions (e.g., standardized DMSO stock solutions ≤0.1% v/v) and validate using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .
- Case Study : Discrepancies in antimicrobial activity may arise from trace metal contaminants; use ICP-MS to quantify metal ions and EDTA washing to mitigate interference .
Q. How can QSPR models optimize the solubility of this compound in polar aprotic solvents?
- Methodology : Develop quantitative structure-property relationship (QSPR) models using descriptors like logP, dipole moment, and Hansen solubility parameters. Validate with experimental solubility assays in DMF, DMSO, and acetonitrile (25°C, shake-flask method) .
- Key Insight : Introduce electron-withdrawing substituents (e.g., nitro groups) to enhance dipole-dipole interactions with solvents .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound show variable tautomeric ratios across studies?
- Root Cause : Solvent-dependent keto-enol tautomerism. In DMSO-d6, enol form dominates (δ 11.0 ppm for COOH proton), while CDCl3 favors keto tautomers. Use - HMBC to track N-H coupling patterns .
- Resolution : Standardize solvent systems and temperature (25°C) for comparative studies .
Experimental Design Guidelines
Q. What controls are essential when studying the electrophilic reactivity of this compound?
- Negative Controls : Include reactions without nucleophiles to assess autohydrolysis.
- Positive Controls : Use benzoyl chloride as a benchmark for acyl transfer kinetics.
- Analytical Controls : Spike samples with deuterated internal standards (e.g., D-DMF) for LC-MS quantification accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
